

# Spectroscopic Data of 1-(2-Ethoxybenzoyl)piperazine: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	1-(2-Ethoxybenzoyl)piperazine
CAS No.:	926254-20-8
Cat. No.:	B3021149

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## Introduction

**1-(2-Ethoxybenzoyl)piperazine** is a chemical compound of interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in numerous pharmacologically active agents. The piperazine ring is a versatile scaffold, and its derivatives have shown a wide range of biological activities. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This technical guide provides a detailed analysis of the expected spectroscopic data for **1-(2-Ethoxybenzoyl)piperazine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established spectroscopic principles and data from closely related analogues to provide a robust predictive framework for researchers.

## Molecular Structure and Key Features

**1-(2-Ethoxybenzoyl)piperazine** consists of a piperazine ring acylated at one nitrogen with a 2-ethoxybenzoyl group. This structure presents several key features that will be reflected in its spectroscopic data: the aromatic protons of the ethoxybenzoyl group, the methylene protons of the ethoxy group, the methylene protons of the piperazine ring, the amide carbonyl group, and the ether linkage. The conformational dynamics of the piperazine ring and restricted rotation around the amide bond can also influence the NMR spectra.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **1-(2-Ethoxybenzoyl)piperazine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about its molecular framework.

### Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of **1-(2-Ethoxybenzoyl)piperazine** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The choice of solvent can influence chemical shifts.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

## <sup>1</sup>H NMR Spectral Data (Predicted)

The <sup>1</sup>H NMR spectrum of **1-(2-Ethoxybenzoyl)piperazine** is expected to show distinct signals for the aromatic, piperazine, and ethoxy protons. Due to the restricted rotation around the C-N amide bond, some of the piperazine signals may appear as broad peaks or even split into multiple sets of signals at room temperature.[1][2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.35-7.25	m	2H	Ar-H
~ 7.00-6.90	m	2H	Ar-H
~ 4.10	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~ 3.80	br s	4H	Piperazine-H (adjacent to C=O)
~ 3.00	br s	4H	Piperazine-H (distant from C=O)
~ 1.45	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the potentially complex multiplets in the aromatic region and discerning the distinct methylene signals of the piperazine ring, which might be broadened due to conformational exchange.

## <sup>13</sup>C NMR Spectral Data (Predicted)

The <sup>13</sup>C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168	C=O (amide)
~ 156	Ar-C (C-OEt)
~ 131	Ar-C
~ 129	Ar-CH
~ 122	Ar-CH
~ 121	Ar-C
~ 113	Ar-CH
~ 64	-OCH <sub>2</sub> CH <sub>3</sub>
~ 47	Piperazine-C (adjacent to C=O)
~ 42	Piperazine-C (distant from C=O)
~ 15	-OCH <sub>2</sub> CH <sub>3</sub>

## II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

### Experimental Protocol: IR Data Acquisition

A common and straightforward method for obtaining the IR spectrum of a solid sample like **1-(2-Ethoxybenzoyl)piperazine** is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded, typically in the range of 4000-400 cm<sup>-1</sup>.
- **Background Correction:** A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

## IR Spectral Data (Predicted)

The IR spectrum of **1-(2-Ethoxybenzoyl)piperazine** will be dominated by absorptions from the amide carbonyl, the aromatic ring, and the C-O and C-N bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3060-3010	Medium	C-H stretch (aromatic)
~ 2980-2850	Medium	C-H stretch (aliphatic)
~ 1640	Strong	C=O stretch (amide)
~ 1600, 1480	Medium-Strong	C=C stretch (aromatic)
~ 1240	Strong	C-O stretch (aryl ether)
~ 1120	Medium	C-N stretch

Trustworthiness of the Protocol: The ATR-FTIR method is a self-validating system for routine analysis as it requires minimal sample preparation, reducing the risk of contamination or sample alteration, and provides reproducible results.

## III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

### Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules.

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

## Mass Spectral Data (Predicted)

The mass spectrum of **1-(2-Ethoxybenzoyl)piperazine** will show the molecular ion peak ( $M^+$ ) and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
234	Moderate	$[M]^+$
149	High	$[C_9H_9O_2]^+$ (ethoxybenzoyl cation)
121	Moderate	$[C_7H_5O_2]^+$ (loss of ethylene from ethoxybenzoyl)
85	High	$[C_4H_9N_2]^+$ (piperazine fragment)

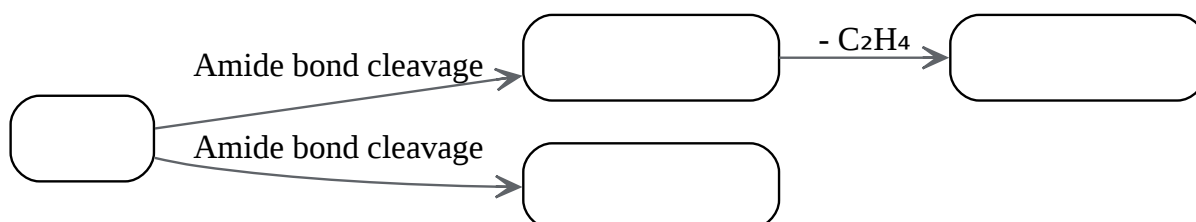
Authoritative Grounding & Comprehensive References: The predicted fragmentation pattern is based on established fragmentation mechanisms for N-arylpiperazines, where the primary cleavage occurs at the amide bond.[3]

## Visualization of Key Processes

### Molecular Structure

Caption: Molecular structure of **1-(2-Ethoxybenzoyl)piperazine**.

### Mass Spectrometry Fragmentation Pathway



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Caption: Predicted major fragmentation pathway of **1-(2-Ethoxybenzoyl)piperazine** in EI-MS.

## Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-(2-Ethoxybenzoyl)piperazine**. By understanding the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, researchers and drug development professionals can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information critical for advancing research and development efforts.

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